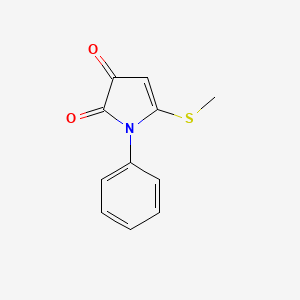![molecular formula C12H9ClO2 B14278942 [1,1'-Biphenyl]diol, 4-chloro- CAS No. 138396-05-1](/img/structure/B14278942.png)
[1,1'-Biphenyl]diol, 4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]diol, 4-chloro-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to each benzene ring and a chlorine atom attached to one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]diol, 4-chloro- can be achieved through several methods. One common approach involves the chlorination of biphenyl followed by hydroxylation. The chlorination step typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]diol, 4-chloro- often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Biphenyl]diol, 4-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]diol, 4-chloro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, [1,1’-Biphenyl]diol, 4-chloro- is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]diol, 4-chloro- involves its interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
4-chlorobiphenyl: A monochlorobiphenyl with a chlorine substituent at position 4.
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups at positions 4 and 4’.
Uniqueness: [1,1’-Biphenyl]diol, 4-chloro- is unique due to the presence of both hydroxyl and chlorine functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138396-05-1 |
|---|---|
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-chloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
Clé InChI |
SBZPASPFBUIKKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)


